molecular formula C23H25NO B3423570 (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol CAS No. 307532-06-5

(R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol

Cat. No.: B3423570
CAS No.: 307532-06-5
M. Wt: 331.4 g/mol
InChI Key: ZXNVOFMPUPOZDF-HSZRJFAPSA-N
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Description

®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol typically involves the reaction of benzylamine with a suitable chiral precursor. One common method is the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of ®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol: The enantiomer of the compound, which may have different biological activities and properties.

    2-(Dibenzylamino)-1-propanol: A structurally similar compound with different stereochemistry.

    3-Phenyl-1-propanol: A simpler analog without the dibenzylamino group.

Uniqueness

®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol is unique due to its chiral nature and the presence of both the dibenzylamino and phenyl groups. These structural features contribute to its specific reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

(2R)-2-(dibenzylamino)-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNVOFMPUPOZDF-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248708
Record name (βR)-β-[Bis(phenylmethyl)amino]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307532-06-5
Record name (βR)-β-[Bis(phenylmethyl)amino]benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307532-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[Bis(phenylmethyl)amino]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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